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molecular formula C12H9Cl2NO3S B8780310 Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylsulfonyl)- CAS No. 99902-97-3

Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylsulfonyl)-

Cat. No. B8780310
M. Wt: 318.2 g/mol
InChI Key: OTZXJTPXQYLTDA-UHFFFAOYSA-N
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Patent
US04371537

Procedure details

To 3,4-dichlorophenol (13.8 g) dissolved in a 60 ml THF/60 ml DMSO mixture was added 9.5 g of t-BuOK. The temperature rose to about 40° C. and then 19.8 g of 2,5-bis(methylsulfonyl)pyridine was added. The reaction mixture was warmed to 50° C. and the temperature maintained at 50° C. for 1 hour. The reaction mixture was cooled, poured into approximately 3 volumes of water and the solid collected. The solid was dried on a porous plate and then recrystallized from CH2Cl2 /ethanol to give 23.5 g of 2-(3,4-dichlorophenoxy)-5-(methylsulfonyl)pyridine as shiny white plates, m.p. 120°-121° C.
Quantity
13.8 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
Quantity
19.8 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[Cl:8].CC([O-])(C)C.[K+].CS([C:20]1[CH:25]=[CH:24][C:23]([S:26]([CH3:29])(=[O:28])=[O:27])=[CH:22][N:21]=1)(=O)=O.O>C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[Cl:8])[O:9][C:20]1[CH:25]=[CH:24][C:23]([S:26]([CH3:29])(=[O:28])=[O:27])=[CH:22][N:21]=1 |f:1.2|

Inputs

Step One
Name
Quantity
13.8 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)O
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
9.5 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Three
Name
Quantity
19.8 g
Type
reactant
Smiles
CS(=O)(=O)C1=NC=C(C=C1)S(=O)(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to about 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
the temperature maintained at 50° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the solid collected
CUSTOM
Type
CUSTOM
Details
The solid was dried on a porous plate
CUSTOM
Type
CUSTOM
Details
recrystallized from CH2Cl2 /ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(OC2=NC=C(C=C2)S(=O)(=O)C)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 23.5 g
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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